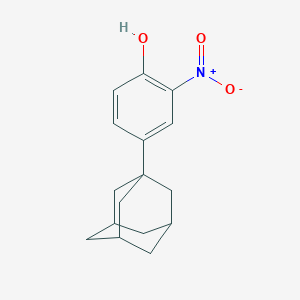

4-(1-Adamantyl)-2-nitrophenol

Vue d'ensemble

Description

“4-(1-Adamantyl)-2-nitrophenol” is a chemical compound that belongs to the class of adamantyl derivatives . Adamantyl derivatives are commercially important and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantyl derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “this compound” specifically is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of adamantyl derivatives can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis

Adamantyl derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantyl derivatives . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis

Adamantyl derivatives are known for their unique physical and chemical properties, including their rigidity and virtual stress-free nature . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : A study detailed the crystal structure of a compound closely related to 4-(1-Adamantyl)-2-nitrophenol, providing insights into its molecular configuration and intermolecular interactions. This research contributes to the understanding of the chemical and physical properties of adamantyl compounds, which is crucial in the field of chemistry and biochemistry (Guo & Guo, 2004).

Antiproliferative and Antitumor Activities

- Antiproliferative Effects : Research on adamantylphthalimides, which include nitro and amino derivatives, revealed their significant antiproliferative activity against various human cancer cell lines. Such compounds could potentially be effective in cancer treatment, highlighting the importance of adamantyl derivatives in medical research (Horvat et al., 2012).

- Anti-Hepatoma Activity : A novel adamantyl nitroxide derivative displayed potent anticancer activity against human hepatoma cells, indicating its potential as a therapeutic agent for liver cancer. This research underscores the significance of adamantyl derivatives in developing new anticancer drugs (Sun et al., 2016).

Environmental and Catalytic Applications

- Environmental Impact Study : A study examined the effects of nitrophenols, including 4-nitrophenol, on acetate-utilizing methanogenic systems. This research is crucial for understanding the environmental impact of nitrophenol compounds and developing strategies for managing their presence in ecosystems (Haghighi Podeh et al., 1995).

- Catalytic Reduction Research : Investigations into the catalytic reduction of nitrophenol compounds, including 4-nitrophenol, have provided valuable insights for industrial applications. Such studies are significant in developing efficient methods for the degradation of hazardous compounds in water reservoirs (Din et al., 2020).

Antimicrobial Properties

- Antimicrobial Activity : Research on derivatives of 4-(1-adamantyl)-phenol, including their effect on the respiratory chain of Pseudomonas aeruginosa, suggests their potential as antimicrobial agents. This underscores the importance of adamantyl derivatives in developing new antimicrobial treatments (Dudikova et al., 2018).

Mécanisme D'action

Target of Action

Adamantane derivatives have been reported to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 4-(1-Adamantyl)-2-nitrophenol may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that adamantyl-substituted retinoid-related molecules have been shown to induce apoptosis in cancer cells by inhibiting the igf-1r and wnt/β-catenin pathways

Result of Action

Adamantane derivatives have been reported to have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties . This suggests that this compound may have a range of molecular and cellular effects depending on the specific context of its use.

Safety and Hazards

When handling adamantyl derivatives, it is recommended to ensure adequate ventilation and use personal protective equipment as required. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . The specific safety and hazards associated with “4-(1-Adamantyl)-2-nitrophenol” are not detailed in the available resources.

Orientations Futures

Propriétés

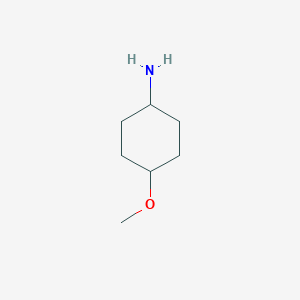

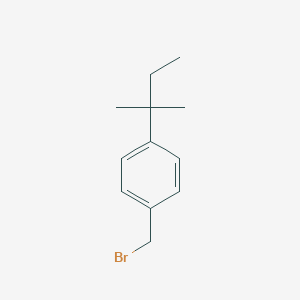

IUPAC Name |

4-(1-adamantyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIOSXCEWUDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387921 | |

| Record name | 4-(1-adamantyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-49-0 | |

| Record name | 4-(1-adamantyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)

![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)